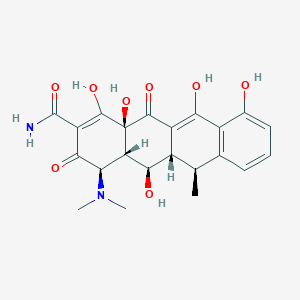
Ivermectin-Verunreinigung D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivermectin Impurity D is a byproduct formed during the synthesis of ivermectin, a broad-spectrum antiparasitic agent. Ivermectin is widely used to control parasitic growth in livestock and has applications in human medicine. Impurities like Ivermectin Impurity D are crucial to identify and analyze to ensure the purity and efficacy of the final pharmaceutical product .
Wissenschaftliche Forschungsanwendungen
Ivermectin Impurity D has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity of ivermectin.
Biology: Studies on Ivermectin Impurity D help understand the metabolic pathways and degradation products of ivermectin in biological systems.
Medicine: Research on impurities like Ivermectin Impurity D is crucial for developing safe and effective pharmaceutical formulations.
Wirkmechanismus
Target of Action
Ivermectin, the parent compound of Ivermectin Impurity D, primarily targets glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . It is also believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA) , thereby disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission .
Mode of Action
Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels . This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in cellular hyperpolarization . It is a selective positive allosteric modulator at these channels, causing chloride ion influx . This influx leads to hyperpolarization of the cell membrane, resulting in paralysis and death of the parasite .
Biochemical Pathways
Ivermectin exhibits antitumor activity due to its capacity to inhibit multidrug resistance proteins, AKT/mTOR, Wnt/TCF pathways, and to cause degradation of PAK−1 (p21-activated kinase), a major oncogenic kinase . It is also a selective positive allosteric modulator at the glutamate-gated chloride channels found in nematodes and insects .
Pharmacokinetics
Ivermectin is highly lipophilic, which leads to its accumulation in fat tissues, causing its long-term existence in the body . Even with the highest reported dose of approximately 1700 μg/kg, the maximum plasma concentration was only 0.28μM . The plasma half-life of metabolites is about 72 hours, fourfold that of the parent drug . The kinetics of ivermectin are somewhat disconnected from its pharmacodynamics, with antiparasitic events persisting for several months after a single dose of the drug .
Result of Action
Ivermectin treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with a long-lasting effect . The high lipid solubility of ivermectin results in it being widely distributed throughout the body . In the context of COVID-19, ivermectin may possibly reduce mortality, but this is based on low-certainty evidence .
Action Environment
Avermectins, including Ivermectin, are pharmaceutical drugs widely used mainly in livestock to combat both ectoparasites and endoparasites . When administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . Therefore, the environment, particularly the soil, can influence the action, efficacy, and stability of Ivermectin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ivermectin Impurity D involves complex chemical reactions. Typically, it is formed during the multi-step synthesis of ivermectin from its precursor compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to facilitate the formation of the desired product while minimizing impurities .
Industrial Production Methods: In industrial settings, the production of ivermectin and its impurities is carried out in large-scale reactors. The process involves the fermentation of Streptomyces avermitilis, followed by chemical modifications to produce ivermectin. Impurities like Ivermectin Impurity D are separated and identified using advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: Ivermectin Impurity D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and reactivity of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic and electrophilic substitution reactions are carried out using reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Ivermectin: The parent compound, used widely as an antiparasitic agent.
Moxidectin: Another macrocyclic lactone with similar antiparasitic properties.
Abamectin: A related compound used in agriculture for pest control.
Uniqueness: Ivermectin Impurity D is unique due to its specific formation during the synthesis of ivermectin. Its identification and analysis are crucial for ensuring the quality and safety of ivermectin products. Unlike its parent compound, Ivermectin Impurity D is primarily of interest in analytical and quality control contexts rather than therapeutic applications .
Eigenschaften
CAS-Nummer |
102190-55-6 |
|---|---|
Molekularformel |
C48H72O15 |
Molekulargewicht |
889.1 g/mol |
IUPAC-Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione |
InChI |
InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,19,24-25,27,29-32,34-44,49-50,53H,11,16-18,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,47+,48+/m0/s1 |
InChI-Schlüssel |
SOVJPRRDKZIUGJ-NZWFHOADSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(=O)O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Kanonische SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(=O)OC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Aussehen |
White Solid |
melting_point |
>168°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
28-Oxo Ivermectin B1a (Impurity); 5-O-Demethyl-22,23-dihydro-28-oxo-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



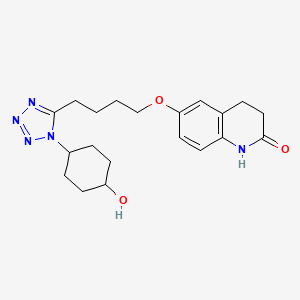
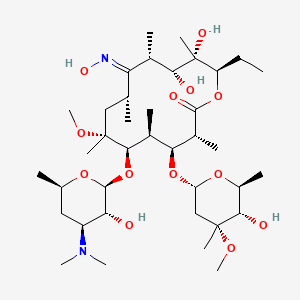

![N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine](/img/structure/B601446.png)
![2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601447.png)
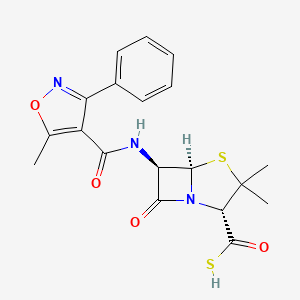
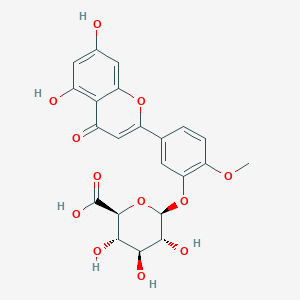
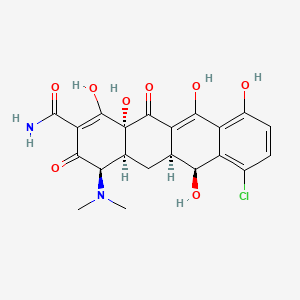
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)
